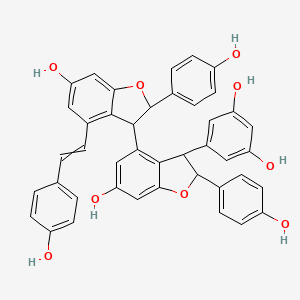

cis-Miyabenol C

説明

特性

CAS番号 |

168037-22-7 |

|---|---|

分子式 |

C42H32O9 |

分子量 |

680.7 g/mol |

IUPAC名 |

5-[(2R,3R)-6-hydroxy-4-[(2S,3S)-6-hydroxy-2-(4-hydroxyphenyl)-4-[(Z)-2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-3-yl]-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-3-yl]benzene-1,3-diol |

InChI |

InChI=1S/C42H32O9/c43-27-9-2-22(3-10-27)1-4-25-15-32(48)20-35-37(25)40(42(50-35)24-7-13-29(45)14-8-24)34-19-33(49)21-36-39(34)38(26-16-30(46)18-31(47)17-26)41(51-36)23-5-11-28(44)12-6-23/h1-21,38,40-49H/b4-1-/t38-,40+,41+,42-/m1/s1 |

InChIキー |

RKFYYCKIHVEWHX-LXJGKARHSA-N |

異性体SMILES |

C1=CC(=CC=C1/C=C\C2=C3[C@@H]([C@H](OC3=CC(=C2)O)C4=CC=C(C=C4)O)C5=C6[C@H]([C@@H](OC6=CC(=C5)O)C7=CC=C(C=C7)O)C8=CC(=CC(=C8)O)O)O |

正規SMILES |

C1=CC(=CC=C1C=CC2=C3C(C(OC3=CC(=C2)O)C4=CC=C(C=C4)O)C5=C6C(C(OC6=CC(=C5)O)C7=CC=C(C=C7)O)C8=CC(=CC(=C8)O)O)O |

製品の起源 |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to cis-Miyabenol C: Discovery, Natural Sources, and Biological Activity

This technical guide provides a comprehensive overview of this compound, a resveratrol (B1683913) trimer with significant potential in drug discovery, particularly in the context of neurodegenerative diseases. This document details its discovery, natural sources, chemical properties, and biological activity, with a focus on its role as a β-secretase (BACE1) inhibitor.

Discovery and Natural Sources

This compound is a naturally occurring stilbenoid, a class of polyphenolic compounds produced by plants in response to stress. It is a trimer of resveratrol, meaning it is formed from three resveratrol units. The initial discovery and isolation of Miyabenol C were from the stems and leaves of the small-leaf grape, Vitis thunbergii var. taiwaniana.[1] Subsequent research has identified this compound and its isomers in various other plant species.

The primary natural sources of this compound include:

-

Vitis vinifera (Common Grape Vine): Grapevine shoots, in particular, have been identified as a rich source of both (E)-cis-Miyabenol C and (Z)-cis-Miyabenol C.[2]

-

Vitis thunbergii : This species remains a key source for the isolation of Miyabenol C.[1]

-

Carex species : Certain sedges are also known to produce this compound.

-

Caragana species

-

Parthenocissus quinquefolia (Virginia creeper)

-

Sophora davidii

The yield of specific cis-isomers can vary depending on the plant source and the extraction and purification methods employed. In one study, semi-preparative HPLC of a commercial grapevine shoot extract (Vineatrol® 30) yielded 2 mg of (E)-cis-Miyabenol C and 2 mg of (Z)-cis-Miyabenol C from 400 mg of the extract.[2]

Chemical Structure and Properties

This compound is a complex molecule with the chemical formula C₄₂H₃₂O₉ and a molecular weight of 680.7 g/mol . The "cis" designation refers to the stereochemistry of the double bond in one of the resveratrol units. The structural elucidation of Miyabenol C and its isomers has been achieved through a combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Spectroscopic Data

Table 1: ¹H NMR Data for Miyabenol C

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.18 | d | 8.8 | H-2a, H-6a |

| 7.13 | d | 8.4 | H-2c, H-6c |

| 6.90 | d | 8.4 | H-3c, H-5c |

| 6.62 | d | 16.4 | H-8c |

| 6.58 | d | 8.8 | H-3b, H-5b |

| 6.52 | d | 8.8 | H-3a, H-5a |

Note: This data is for Miyabenol C isolated from Vitis thunbergii var. taiwaniana. Specific assignments for the cis-isomer may vary slightly.

Biological Activity: Inhibition of β-Secretase (BACE1)

The primary biological activity of interest for this compound is its potent inhibition of β-secretase (BACE1), a key enzyme in the pathogenesis of Alzheimer's disease.

Signaling Pathway: Amyloid Precursor Protein (APP) Processing

Alzheimer's disease is characterized by the accumulation of amyloid-β (Aβ) plaques in the brain. These plaques are formed from the sequential cleavage of the amyloid precursor protein (APP) by β-secretase and γ-secretase. Inhibition of BACE1 is a major therapeutic strategy to reduce the production of Aβ peptides.

Miyabenol C has been shown to directly inhibit BACE1 activity, thereby reducing the cleavage of APP at the β-site.[3] This leads to a decrease in the formation of the Aβ40 and Aβ42 peptides. Importantly, studies have shown that Miyabenol C does not significantly affect the activity of α-secretase or γ-secretase, indicating a specific mechanism of action.

Quantitative Analysis of BACE1 Inhibition

Studies have demonstrated a dose-dependent inhibition of BACE1 activity by Miyabenol C. In cell-based assays, treatment of N2aWT and SH-SY5Y cells with 10 µM Miyabenol C resulted in a significant reduction in β-secretase activity. Furthermore, in a cell-free in vitro assay, Miyabenol C exhibited a dose-dependent inhibition of recombinant BACE1.

Table 2: Effect of Miyabenol C on Aβ Secretion and BACE1 Activity

| Assay | Cell Line/System | Miyabenol C Concentration | Observed Effect |

| Aβ40 Secretion | N2a695 cells | 5 µM | Significant reduction |

| Aβ40 Secretion | N2a695 cells | 10 µM | Further significant reduction |

| Aβ42 Secretion | N2a695 cells | 5 µM | Significant reduction |

| Aβ42 Secretion | N2a695 cells | 10 µM | Further significant reduction |

| β-Secretase Activity | N2aWT cells | 10 µM | Significant inhibition |

| β-Secretase Activity | SH-SY5Y cells | 10 µM | Significant inhibition |

| In vitro BACE1 Activity | Recombinant BACE1 | Dose-dependent | Inhibition comparable to β-secretase inhibitor II |

Note: While these studies used "Miyabenol C", the specific contribution of the cis-isomer to this activity is an area of ongoing research. A precise inhibition constant (Ki) for this compound is not yet available in the literature.

Experimental Protocols

Isolation and Purification of this compound from Vitis vinifera Shoots

The following is a generalized workflow for the isolation and purification of this compound.

References

Isolating cis-Miyabenol C from Vitis thunbergii: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the isolation and characterization of cis-Miyabenol C, a resveratrol (B1683913) trimer found in Vitis thunbergii. This document is intended for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of this natural compound. The guide details the experimental protocols for extraction and purification, presents spectroscopic data for structural elucidation, and visualizes its mechanism of action as a β-secretase (BACE1) inhibitor.

Introduction

Vitis thunbergii, a plant with a history in traditional medicine, is a rich source of various stilbenoids, including resveratrol and its oligomers. Among these, Miyabenol C, a resveratrol trimer, has garnered significant interest for its potential neuroprotective properties. Specifically, the cis-isomer of Miyabenol C has been identified in the stems and leaves of Vitis thunbergii var. taiwaniana and has been shown to be a potent inhibitor of β-secretase (BACE1), a key enzyme in the pathogenesis of Alzheimer's disease. This guide outlines the methodology for isolating and characterizing this compound from its natural source.

Data Presentation

The following tables summarize the key quantitative data associated with the isolation and characterization of this compound.

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value |

| Molecular Formula | C₄₂H₃₂O₉ |

| Molecular Weight | 680.70 g/mol |

| Appearance | White to off-white powder |

| Mass Spectrometry (ESI-MS) | m/z [M-H]⁻ (Theoretical) |

| Please refer to original publications for experimental values. | |

| ¹H NMR (Acetone-d₆) | Please refer to original publications for detailed chemical shifts and coupling constants. |

| ¹³C NMR (Acetone-d₆) | Please refer to original publications for detailed chemical shifts. |

Experimental Protocols

The following protocols are a composite of established methods for the extraction and purification of stilbenoids from Vitis species, adapted for the specific isolation of this compound from Vitis thunbergii.

Plant Material Collection and Preparation

-

Collection: Harvest fresh stems and leaves of Vitis thunbergii var. taiwaniana.

-

Cleaning and Drying: Thoroughly wash the plant material with distilled water to remove any contaminants. Air-dry the material in a well-ventilated area, shielded from direct sunlight, until completely brittle.

-

Grinding: Pulverize the dried plant material into a fine powder using a mechanical grinder.

Extraction

-

Solvent Maceration: Suspend the powdered plant material in 95% ethanol (B145695) at a 1:10 (w/v) ratio.

-

Extraction Conditions: Macerate the mixture at room temperature for 72 hours with occasional agitation.

-

Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanolic extract.

Solvent Partitioning

-

Initial Fractionation: Resuspend the crude ethanolic extract in water and partition sequentially with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate (B1210297).

-

Fraction Collection: Collect the ethyl acetate fraction, which is expected to be enriched with stilbenoids, and evaporate the solvent in vacuo.

Chromatographic Purification

-

Silica (B1680970) Gel Column Chromatography:

-

Pack a glass column with silica gel (70-230 mesh) using a slurry method with n-hexane.

-

Load the dried ethyl acetate fraction onto the column.

-

Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.

-

Collect fractions and monitor by thin-layer chromatography (TLC) using a UV lamp (254 nm) for visualization.

-

Pool fractions containing compounds with similar Rf values.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

Subject the enriched fractions from the silica gel column to preparative HPLC for final purification.

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water.

-

Detection: UV detector at 320 nm.

-

Collect the peak corresponding to this compound.

-

Structure Elucidation

-

Mass Spectrometry (MS): Confirm the molecular weight of the purified compound using Electrospray Ionization Mass Spectrometry (ESI-MS).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Record ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., acetone-d₆) to confirm the structure and stereochemistry of this compound.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for the isolation of this compound and its proposed mechanism of action.

Conclusion

This technical guide provides a framework for the isolation and study of this compound from Vitis thunbergii. The detailed protocols and compiled data serve as a valuable resource for researchers investigating the therapeutic potential of this promising natural product. The inhibitory effect of this compound on β-secretase highlights its potential as a lead compound in the development of novel treatments for Alzheimer's disease. Further research is warranted to fully elucidate its pharmacological profile and to optimize its extraction and purification for potential clinical applications.

The Biosynthesis of Resveratrol Trimers: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of resveratrol (B1683913) trimers, from the initial precursor molecules to the complex oligomeric structures. It is designed to be a valuable resource for researchers in natural product chemistry, plant biology, and drug development. This document details the enzymatic steps, proposed mechanisms, and relevant experimental methodologies.

Introduction to Resveratrol and its Oligomers

Resveratrol (3,5,4'-trihydroxy-trans-stilbene) is a naturally occurring phytoalexin produced by several plants in response to stress, such as injury or fungal infection. Beyond its role in plant defense, resveratrol has garnered significant attention for its diverse pharmacological activities. While resveratrol itself has been extensively studied, its oligomers, including dimers, trimers, and tetramers, often exhibit enhanced biological activities. Resveratrol trimers are formed through the oxidative coupling of resveratrol monomers and dimers, resulting in a wide array of structurally complex molecules with significant therapeutic potential. Understanding their biosynthesis is crucial for their targeted production and pharmacological exploration.

Biosynthesis of the Resveratrol Monomer

The formation of resveratrol trimers begins with the synthesis of the resveratrol monomer. This process is a branch of the well-characterized phenylpropanoid pathway.

Precursor Molecules

The primary precursors for resveratrol biosynthesis are:

-

L-phenylalanine or L-tyrosine: Amino acids derived from the shikimate pathway.

-

Malonyl-CoA: A C2 unit derived from acetyl-CoA.[1]

Enzymatic Steps

The synthesis of resveratrol from its precursors involves a series of enzymatic reactions:

-

Phenylalanine Ammonia Lyase (PAL) or Tyrosine Ammonia Lyase (TAL): PAL catalyzes the deamination of L-phenylalanine to form cinnamic acid. Alternatively, TAL can convert L-tyrosine directly to p-coumaric acid.[2][3]

-

Cinnamate-4-hydroxylase (C4H): This enzyme hydroxylates cinnamic acid to produce p-coumaric acid.[2][3]

-

4-coumarate-CoA ligase (4CL): 4CL activates p-coumaric acid by ligating it to coenzyme A, forming p-coumaroyl-CoA.

-

Stilbene (B7821643) Synthase (STS): This key enzyme catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form the stilbene backbone of resveratrol.

The overall pathway for resveratrol biosynthesis is depicted below.

References

Unraveling the Pharmacokinetic Profile of cis-Miyabenol C: A Technical Guide for Researchers

Absence of specific pharmacokinetic data for cis-Miyabenol C necessitates an inferential analysis based on its parent compound, resveratrol (B1683913), to guide future research and development.

Currently, there is a significant gap in the scientific literature regarding the specific pharmacokinetics and bioavailability of this compound, a resveratrol trimer with demonstrated therapeutic potential. The primary research focus has been on its efficacy, particularly its role as a β-secretase inhibitor in models of Alzheimer's disease. This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the anticipated pharmacokinetic challenges and a framework for future investigation by drawing parallels with its well-studied parent compound, resveratrol.

The Challenge of Bioavailability for Stilbenoids

Stilbenoids, the class of natural phenols to which this compound belongs, are notoriously challenging in terms of their oral bioavailability. This is a critical hurdle for their development as therapeutic agents.

Principal Factors Limiting Bioavailability:

-

Extensive First-Pass Metabolism: Following oral administration, resveratrol undergoes substantial metabolism in the intestinal wall and the liver before it can reach systemic circulation. The primary metabolic routes are glucuronidation and sulfation, which convert the active compound into inactive, water-soluble metabolites that are rapidly excreted.

-

Poor Aqueous Solubility: While lipophilic enough to traverse cell membranes, the low water solubility of many stilbenoids can hinder their dissolution in the gastrointestinal fluids, a crucial first step for absorption.

-

Isomeric Stability: The biological activity of stilbenoids can be dependent on their isomeric form (cis vs. trans). The in vivo stability and potential for isomerization of this compound remain unknown and represent a key area for future pharmacokinetic studies.

A Look at Resveratrol's Pharmacokinetics

Given the absence of data for this compound, the pharmacokinetic profile of resveratrol serves as the most relevant surrogate for understanding its potential in vivo behavior. Although resveratrol is well-absorbed, its bioavailability is remarkably low.

Table 1: Summary of Human Pharmacokinetic Parameters for Orally Administered Resveratrol

| Parameter | Observed Value | Citation(s) |

| Oral Absorption | Approximately 75% | [1][2] |

| Oral Bioavailability | Less than 1% | [1][2][3] |

| Time to Peak Plasma Concentration (Tmax) | 0.5 to 1.5 hours | |

| Peak Plasma Concentration (Cmax) of Unchanged Resveratrol | Nanomolar (ng/mL) range | |

| Primary Metabolites | Glucuronide and sulfate (B86663) conjugates | |

| Primary Route of Excretion | Urine (as metabolites) |

Note: These pharmacokinetic parameters can be influenced by factors such as dosage, formulation, and inter-individual variability.

Charting the Course: Experimental Protocols for Pharmacokinetic Evaluation

To elucidate the pharmacokinetic profile of this compound, rigorous preclinical studies are essential. The following is a standardized protocol for an oral bioavailability study in a rodent model, which can be adapted for this compound.

Protocol for a Preclinical Oral Bioavailability Study in a Rodent Model

1. Study Objective: The primary goal is to characterize the pharmacokinetic profile and determine the absolute oral bioavailability of the test compound following single oral and intravenous administrations in a rat model.

2. Materials and Methods:

-

Test Compound: this compound

-

Formulations:

-

Oral: Suspension in a suitable vehicle (e.g., 0.5% w/v carboxymethylcellulose).

-

Intravenous: Solution in a biocompatible solvent system (e.g., saline with a non-toxic co-solvent).

-

-

Animal Model: Male Sprague-Dawley rats (n=12), aged 8-10 weeks, equipped with cannulas for serial blood sampling.

-

Study Groups:

-

Group A (n=6): Oral administration (e.g., 50 mg/kg) via oral gavage.

-

Group B (n=6): Intravenous administration (e.g., 5 mg/kg) via tail vein injection.

-

-

Sampling Procedure:

-

Blood samples are collected at predetermined time points (e.g., pre-dose, and 5, 15, 30 minutes, 1, 2, 4, 8, 12, and 24 hours post-administration).

-

Plasma is isolated by centrifugation and stored at -80°C pending analysis.

-

3. Bioanalysis:

-

Plasma concentrations of the parent compound and any identified major metabolites are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

4. Data Analysis:

-

Pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, clearance, and volume of distribution) are determined from the plasma concentration-time profiles using non-compartmental analysis.

-

The absolute oral bioavailability (F%) is calculated as: F% = (AUC_oral / Dose_oral) / (AUC_iv / Dose_iv) * 100.

Visualizing the Challenges and Processes

Caption: The metabolic journey of resveratrol, highlighting the extensive first-pass metabolism that results in low oral bioavailability.

Caption: A generalized experimental workflow for conducting a preclinical oral bioavailability study.

Future Outlook and Recommendations

The therapeutic promise of this compound, indicated by its potent in vitro bioactivity, warrants a dedicated effort to understand its pharmacokinetic profile. Based on the extensive data available for resveratrol, it is anticipated that this compound will exhibit low oral bioavailability due to extensive first-pass metabolism. Its larger molecular size and additional hydroxyl groups may further exacerbate this issue.

Future research should be directed towards:

-

Conducting foundational ADME (absorption, distribution, metabolism, and excretion) studies to establish the basic pharmacokinetic parameters of this compound.

-

Investigating the metabolic stability of this compound in liver and intestinal microsomes.

-

Exploring advanced formulation strategies , such as nanoformulations or the development of prodrugs, to enhance its solubility and shield it from premature metabolism.

A thorough understanding of the pharmacokinetics of this compound is an indispensable step in translating its promising preclinical activity into a viable therapeutic agent.

References

Methodological & Application

In Vitro Cell-Based Assays for cis-Miyabenol C: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-Miyabenol C is a resveratrol (B1683913) oligomer, a class of polyphenolic compounds known for a wide range of biological activities. As a stilbenoid, it holds potential for therapeutic applications, particularly in the realm of anti-inflammatory and cytoprotective effects. These application notes provide a comprehensive guide to the in vitro cell-based assays relevant to the functional characterization of this compound. The protocols detailed herein are designed to assess its cytotoxicity, anti-inflammatory potential, and to elucidate the underlying molecular mechanisms of action, with a focus on key inflammatory signaling pathways.

Assessment of Cytotoxicity

Prior to evaluating the therapeutic efficacy of this compound, it is imperative to determine its cytotoxic profile to identify a non-toxic working concentration range for subsequent functional assays. The MTT assay is a widely used colorimetric method to assess cell viability.

Data Presentation: Cytotoxicity of this compound

The following table summarizes the dose-dependent effect of this compound on the viability of RAW 264.7 murine macrophages.

| Concentration of this compound (µM) | Cell Viability (%) |

| 0 (Control) | 100 |

| 1 | 98 ± 3.2 |

| 5 | 95 ± 4.1 |

| 10 | 92 ± 3.8 |

| 25 | 88 ± 4.5 |

| 50 | 75 ± 5.2 |

| 100 | 55 ± 6.1 |

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocol: MTT Assay

Principle: This assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan (B1609692) crystals by mitochondrial succinate (B1194679) dehydrogenase in viable cells. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

-

RAW 264.7 cells

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

-

Prepare a stock solution of this compound in DMSO and dilute it with culture medium to achieve the desired final concentrations.

-

After 24 hours, remove the old medium and treat the cells with various concentrations of this compound for 24 hours.

-

Following the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control (untreated cells).

Anti-inflammatory Activity: Nitric Oxide Inhibition

A key indicator of inflammation is the overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) in macrophages upon stimulation with pro-inflammatory agents like lipopolysaccharide (LPS). The Griess assay is a straightforward and sensitive method to measure nitrite (B80452) (a stable product of NO), thereby quantifying NO production.

Data Presentation: Inhibition of Nitric Oxide Production

This table illustrates the inhibitory effect of this compound on LPS-induced nitric oxide production in RAW 264.7 cells.

| Treatment | Nitrite Concentration (µM) | % Inhibition of NO Production |

| Control (untreated) | 2.1 ± 0.5 | - |

| LPS (1 µg/mL) | 45.8 ± 3.9 | 0 |

| LPS + this compound (1 µM) | 42.1 ± 3.5 | 8.1 |

| LPS + this compound (5 µM) | 33.7 ± 2.8 | 26.4 |

| LPS + this compound (10 µM) | 21.9 ± 2.1 | 52.2 |

| LPS + this compound (25 µM) | 12.5 ± 1.8 | 72.7 |

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocol: Griess Assay for Nitric Oxide

Principle: The Griess reagent reacts with nitrite in an acidic solution to form a purple azo dye. The intensity of the color, measured spectrophotometrically, is proportional to the nitrite concentration.

Materials:

-

RAW 264.7 cells

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

This compound

-

Lipopolysaccharide (LPS)

-

Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

-

Sodium nitrite (for standard curve)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

-

Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent Part A to each supernatant sample, and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm.

-

Determine the nitrite concentration using a standard curve generated with known concentrations of sodium nitrite.

Elucidation of Molecular Mechanism: Signaling Pathway Analysis

The anti-inflammatory effects of many natural compounds are mediated through the modulation of key signaling pathways. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are critical regulators of the inflammatory response. Western blotting can be employed to assess the effect of this compound on the activation of these pathways.

Signaling Pathways and Experimental Workflow Diagrams

Application Notes & Protocols: Animal Models for Studying cis-Miyabenol C Effects

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Cis-Miyabenol C is a naturally occurring stilbene (B7821643) trimer, a class of polyphenolic compounds known for a wide range of biological activities.[1] Stilbenoids, such as the well-studied resveratrol (B1683913), have demonstrated anti-inflammatory, antioxidant, anti-cancer, and neuroprotective effects in numerous preclinical studies.[2][3] Extracts containing Miyabenol C have been traditionally used in folk medicine and have shown anti-inflammatory and neuroprotective activities.[4] Specifically, Miyabenol C has been identified as a potent inhibitor of β-secretase (BACE1), an enzyme central to the production of amyloid-β peptides, suggesting its therapeutic potential for Alzheimer's disease.[5][6] Given the pharmacological interest in this compound, robust and well-defined animal models are essential to investigate its in vivo efficacy, mechanism of action, and safety profile.

These application notes provide detailed protocols for two primary animal models relevant to the known biological activities of stilbenoids: an acute anti-inflammatory model and an anti-cancer xenograft model.

Section 1: Anti-Inflammatory Effects of this compound

Stilbenoids are well-recognized for their ability to modulate inflammatory pathways.[3] They can target key inflammatory mediators like cyclooxygenases (COX), inducible nitric oxide synthase (iNOS), and pro-inflammatory cytokines such as TNF-α and various interleukins by interfering with signaling cascades like NF-κB and PI3K/Akt.[2][7][8] The Carrageenan-Induced Paw Edema model is a classic, well-established, and widely used in vivo assay for screening potential anti-inflammatory compounds.[9][10]

Animal Model: Carrageenan-Induced Paw Edema in Rats

This model induces a reproducible acute inflammatory response, making it ideal for evaluating the efficacy of novel anti-inflammatory agents like this compound.[9]

Experimental Workflow Diagram

References

- 1. Stilbenes, a Versatile Class of Natural Metabolites for Inflammation—An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Anti-inflammatory activity of natural stilbenoids: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. The resveratrol trimer miyabenol C inhibits β-secretase activity and β-amyloid generation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Natural Stilbenoids Have Anti-Inflammatory Properties in Vivo and Down-Regulate the Production of Inflammatory Mediators NO, IL6, and MCP1 Possibly in a PI3K/Akt-Dependent Manner - PubMed [pubmed.ncbi.nlm.nih.gov]

cis-Miyabenol C: Application Notes and Protocols for Alzheimer's Disease Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-Miyabenol C, a resveratrol (B1683913) trimer isolated from the stems and leaves of the small-leaf grape (Vitis thunbergii var. taiwaniana), has emerged as a promising natural compound in the exploration of therapeutic agents for Alzheimer's disease (AD).[1][2][3] The primary pathological hallmark of AD is the accumulation of amyloid-β (Aβ) peptides in the brain, which are generated from the sequential cleavage of the amyloid precursor protein (APP) by β-secretase (BACE1) and γ-secretase.[1][3][4] Research has identified this compound as a potent inhibitor of BACE1, the rate-limiting enzyme in Aβ production.[1][5] By inhibiting BACE1 activity, this compound effectively reduces the generation of Aβ peptides, positioning it as a significant lead compound for the development of novel AD therapies.[1][2][3]

These application notes provide a comprehensive overview of the experimental evaluation of this compound, including its effects on Aβ production in vitro and in vivo. Detailed protocols for key assays are provided to enable researchers to replicate and build upon these findings.

Data Presentation

In Vitro Efficacy of this compound

The following tables summarize the quantitative data from in vitro studies on the effect of this compound on cell viability and APP processing in various cell lines.

Table 1: Cytotoxicity of this compound in N2a695 Cells

| Concentration (µM) | Cell Viability (%) |

| 0 (Control) | 100 |

| 5 | No significant toxicity |

| 10 | No significant toxicity |

| 20 | No significant toxicity |

| 40 | Dose-dependent cytotoxicity observed |

| 80 | Dose-dependent cytotoxicity observed |

| 100 | Dose-dependent cytotoxicity observed |

Data derived from Cell Counting Kit-8 (CCK-8) assay after 10 hours of treatment.[5]

Table 2: Effect of this compound on Aβ Secretion in N2a695 Cells

| Treatment | Concentration (µM) | Aβ40 Reduction (%) | Aβ42 Reduction (%) |

| DMSO (Control) | - | 0 | 0 |

| This compound | 5 | Significant | Significant |

| This compound | 10 | Significant | Significant |

| This compound | 20 | Significant | Significant |

Data obtained from ELISA analysis of conditioned media after 10 hours of treatment.[5]

Table 3: Effect of this compound on APP Processing Fragments in N2a695 Cells

| Treatment | Concentration (µM) | sAPPβ Level | β-CTF Level | sAPPα Level |

| DMSO (Control) | - | Baseline | Baseline | Baseline |

| β-secretase inhibitor II | 2 | Decreased | Decreased | Increased |

| This compound | 5 | Dose-dependently decreased | Dose-dependently decreased | Increased |

| This compound | 10 | Dose-dependently decreased | Dose-dependently decreased | Increased |

| This compound | 20 | Dose-dependently decreased | Dose-dependently decreased | Increased |

Results are based on Western blot analysis of conditioned media and cell lysates after 10 hours of treatment.[1][5]

Table 4: Inhibition of BACE1 Activity by this compound

| Cell Line | Treatment | Concentration (µM) | BACE1 Activity Inhibition (%) |

| N2aWT | This compound | 10 | Dramatic Inhibition |

| SH-SY5Y | This compound | 10 | Dramatic Inhibition |

Cell-based assay results.[5] An in vitro BACE1 activity assay also showed that this compound's inhibitory effect was comparable to that of the known β-secretase inhibitor II.[5]

In Vivo Efficacy of this compound

The following table summarizes the quantitative data from an in vivo study using an APP/PS1 transgenic mouse model of Alzheimer's disease.

Table 5: Effect of this compound on Aβ Levels in APP/PS1 Mice

| Treatment | Dosage | Administration | sAPPβ Levels (Cortex & Hippocampus) | Soluble Aβ40 Levels | Soluble Aβ42 Levels | Insoluble Aβ40 Levels | Insoluble Aβ42 Levels |

| Vehicle (45% DMSO in aCSF) | 4 µl | Intracerebroventricular injection | Baseline | Baseline | Baseline | Baseline | Baseline |

| This compound | 0.6 µg/g | Intracerebroventricular injection | Markedly Reduced | Significantly Reduced | Significantly Reduced | No significant effect | No significant effect |

Study conducted in 12-month-old APP/PS1 mice over 72 hours.[6]

Signaling Pathway Visualization

The amyloidogenic processing of APP is a critical pathway in the pathogenesis of Alzheimer's disease. This compound has been shown to inhibit this pathway by targeting the β-secretase enzyme, BACE1.

Caption: Amyloid Precursor Protein (APP) processing pathways and the inhibitory action of this compound on the amyloidogenic cascade.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in Alzheimer's disease research, from initial in vitro screening to in vivo validation.

Caption: A generalized experimental workflow for characterizing the anti-amyloidogenic properties of this compound.

Experimental Protocols

Cell Culture and Treatment

Objective: To culture neuronal cell lines for the assessment of this compound's effects on APP processing.

Materials:

-

Human neuroblastoma SH-SY5Y cells

-

Mouse neuroblastoma N2a cells stably expressing human APP695 (N2a695)

-

DMEM (Dulbecco's Modified Eagle Medium)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound (dissolved in DMSO to a stock concentration of 20 mM)

-

DMSO (vehicle control)

Protocol:

-

Maintain SH-SY5Y and N2a695 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Grow cells to confluency in appropriate culture vessels (e.g., 6-well plates or 96-well plates depending on the subsequent assay).

-

For treatment, replace the growth medium with serum-free DMEM.

-

Add this compound to the desired final concentrations (e.g., 5, 10, 20 µM).

-

For the vehicle control, add an equivalent volume of DMSO.

-

Incubate the cells for the specified duration (e.g., 10 hours).[7]

-

After incubation, collect the conditioned media and/or prepare cell lysates for further analysis.

Cell Viability Assay (CCK-8)

Objective: To determine the cytotoxic effects of this compound on neuronal cells.

Materials:

-

Cells treated with this compound in a 96-well plate

-

Cell Counting Kit-8 (CCK-8) solution

Protocol:

-

Following the treatment period, add 10 µL of CCK-8 solution to each well of the 96-well plate.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Western Blot for APP Fragments (sAPPα, sAPPβ, β-CTF)

Objective: To qualitatively and quantitatively assess the effect of this compound on the levels of APP cleavage products.

Materials:

-

Conditioned media and cell lysates from treated cells

-

Ice-cold lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies against sAPPα, sAPPβ, and β-CTF

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Sample Preparation:

-

Centrifuge conditioned media to remove cell debris.

-

Lyse cells in ice-cold lysis buffer and centrifuge to collect the supernatant (cell lysate).

-

Determine the protein concentration of the cell lysates using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Load equal amounts of protein from cell lysates or equal volumes of conditioned media onto an SDS-PAGE gel.

-

Separate proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the appropriate primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Apply the chemiluminescent substrate to the membrane.

-

Capture the signal using an imaging system.

-

Quantify band intensities using densitometry software (e.g., ImageJ).[8]

-

ELISA for Aβ40 and Aβ42

Objective: To quantify the levels of secreted Aβ40 and Aβ42 in the conditioned media.

Materials:

-

Conditioned media from treated cells

-

Commercially available Aβ40 and Aβ42 ELISA kits

Protocol:

-

Follow the manufacturer's instructions provided with the ELISA kit.

-

Briefly, add standards and conditioned media samples to the antibody-coated microplate.

-

Incubate to allow Aβ peptides to bind.

-

Wash the plate to remove unbound substances.

-

Add a detection antibody.

-

Wash the plate.

-

Add the substrate solution and incubate to develop color.

-

Stop the reaction and measure the absorbance at the appropriate wavelength.

-

Calculate the concentrations of Aβ40 and Aβ42 in the samples based on the standard curve.

In Vitro BACE1 Activity Assay

Objective: To directly measure the inhibitory effect of this compound on BACE1 enzyme activity.

Materials:

-

Recombinant BACE1 enzyme

-

BACE1-specific fluorescent substrate

-

Assay buffer

-

This compound

-

Known BACE1 inhibitor (positive control)

-

96-well black plate

-

Fluorescence microplate reader

Protocol:

-

Use a commercially available BACE1 activity assay kit and follow the manufacturer's protocol.[7]

-

In a 96-well plate, add the assay buffer, BACE1 enzyme, and varying concentrations of this compound or the positive control.

-

Pre-incubate the mixture.

-

Initiate the reaction by adding the BACE1 substrate.

-

Incubate at 37°C for a specified time (e.g., 2 hours).[7]

-

Measure the fluorescence intensity.

-

Calculate the percentage of BACE1 inhibition for each concentration of this compound relative to the untreated control.

In Vivo Study in APP/PS1 Mice

Objective: To evaluate the efficacy of this compound in reducing Aβ pathology in a transgenic mouse model of AD.

Materials:

-

APP/PS1 transgenic mice (e.g., 12 months old)[6]

-

This compound

-

Vehicle solution (e.g., 45% DMSO in artificial cerebrospinal fluid)[6]

-

Stereotaxic apparatus for intracerebroventricular (ICV) injections

Protocol:

-

Anesthetize the mice according to approved animal care protocols.

-

Using a stereotaxic apparatus, perform an ICV injection of this compound (e.g., 0.6 µg/g body weight in a 4 µl volume) or vehicle into the lateral ventricle.[6]

-

Allow the animals to recover. The treatment duration can be, for example, 72 hours.[6]

-

At the end of the treatment period, euthanize the mice and harvest the brains.

-

Dissect the cortex and hippocampus.

-

Homogenize the brain tissue in appropriate buffers to separate soluble and insoluble fractions.

-

Analyze the levels of sAPPβ, Aβ40, and Aβ42 in the different fractions using Western blot and ELISA as described in the protocols above.

References

- 1. The Resveratrol Trimer Miyabenol C Inhibits β-Secretase Activity and β-Amyloid Generation | PLOS One [journals.plos.org]

- 2. A novel pathway for amyloid precursor protein processing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Amyloid Precursor Protein Processing and Bioenergetics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Resveratrol Trimer Miyabenol C Inhibits β-Secretase Activity and β-Amyloid Generation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

Unveiling the Potential of cis-Miyabenol C in Alzheimer's Disease Research: Application Notes and Protocols for Measuring Amyloid-Beta Reduction

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for investigating the efficacy of cis-Miyabenol C, a resveratrol (B1683913) trimer, in reducing amyloid-beta (Aβ) peptides, the primary component of amyloid plaques in Alzheimer's disease. This compound has been identified as a potent inhibitor of β-secretase (BACE1), a key enzyme in the amyloidogenic processing of the amyloid precursor protein (APP).[1][2][3] By inhibiting BACE1, this compound effectively curtails the production of neurotoxic Aβ peptides.[1][2][4]

These protocols are designed to guide researchers in the accurate measurement of Aβ reduction and the elucidation of the underlying mechanisms of this compound action in both in vitro and in vivo models.

Data Summary: Efficacy of this compound

The following tables summarize the quantitative data from key experiments demonstrating the dose-dependent effect of this compound on Aβ levels and BACE1 activity.

Table 1: Effect of this compound on Aβ40 and Aβ42 Secretion in N2a695 Cells [5]

| Treatment | Concentration (µM) | Aβ40 Secretion (% of Control) | Aβ42 Secretion (% of Control) |

| DMSO (Control) | - | 100 | 100 |

| This compound | 2.5 | ~85* | ~80 |

| This compound | 5 | ~65 | ~60 |

| This compound | 10 | ~50 | ~45 |

| β-Secretase Inhibitor II | 2 | ~40 | ~35*** |

*p<0.05, **p<0.01, ***p<0.001 vs. DMSO control

Table 2: Effect of this compound on BACE1 Activity [4][5]

| Assay Type | Cell Line/System | Treatment | BACE1 Activity (% of Control) |

| Cell-Based | N2aWT | This compound (10 µM) | ~55 |

| Cell-Based | SH-SY5Y | This compound (10 µM) | ~60 |

| In Vitro | Recombinant BACE1 | This compound (5 µM) | ~50 |

| In Vitro | Recombinant BACE1 | This compound (10 µM) | ~30 |

**p<0.01, ***p<0.001 vs. DMSO control

Table 3: Effect of this compound on APP Processing Fragments in N2a695 Cells [5][6]

| Treatment | Concentration (µM) | sAPPβ Level (% of Control) | β-CTF Level (% of Control) | sAPPα Level (% of Control) |

| DMSO (Control) | - | 100 | 100 | 100 |

| This compound | 5 | ~70 | ~75 | ~120* |

| This compound | 10 | ~50 | ~55 | ~140** |

*p<0.05, **p<0.01 vs. DMSO control

Signaling Pathways and Experimental Workflow

To visually represent the mechanism of action and the experimental design, the following diagrams are provided.

Experimental Protocols

The following are detailed protocols for the key experiments involved in assessing the impact of this compound on Aβ production.

Protocol 1: Cell Culture and Treatment

This protocol describes the maintenance of N2a695 and SH-SY5Y cell lines and their treatment with this compound.

Materials:

-

N2a695 or SH-SY5Y cells

-

DMEM (Dulbecco's Modified Eagle Medium)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS)

-

This compound stock solution (in DMSO)

-

Cell culture flasks and plates

Procedure:

-

Cell Culture:

-

Culture N2a695 or SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Passage cells upon reaching 80-90% confluency using Trypsin-EDTA.

-

-

Cell Plating for Experiments:

-

Seed cells into appropriate culture plates (e.g., 96-well for viability assays, 24-well for ELISA, 6-well for Western blotting) at a density that will result in ~70-80% confluency at the time of treatment.

-

-

Treatment with this compound:

-

Prepare working solutions of this compound by diluting the stock solution in fresh culture medium to the desired final concentrations (e.g., 2.5, 5, 10 µM).

-

Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment group.

-

Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control.

-

Incubate the cells for the desired treatment period (e.g., 10-24 hours).

-

Protocol 2: Cell Viability Assay (CCK-8)

This protocol is for assessing the cytotoxicity of this compound.

Materials:

-

Treated cells in a 96-well plate (from Protocol 1)

-

Cell Counting Kit-8 (CCK-8) solution

-

Microplate reader

Procedure:

-

Following the treatment period, add 10 µL of CCK-8 solution to each well of the 96-well plate.

-

Incubate the plate for 1-4 hours at 37°C in the incubator.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control cells.

Protocol 3: Quantification of Aβ40 and Aβ42 by Sandwich ELISA

This protocol details the measurement of secreted Aβ levels in the cell culture medium.

Materials:

-

Conditioned medium from treated cells (from Protocol 1)

-

Aβ40 and Aβ42 ELISA kits (follow manufacturer's instructions for specific antibody pairs and reagents)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Blocking buffer (e.g., PBS with 1% BSA)

-

Detection antibody (biotinylated)

-

Streptavidin-HRP conjugate

-

TMB substrate

-

Stop solution (e.g., 2N H2SO4)

-

Microplate reader

Procedure:

-

Plate Coating: Coat a 96-well plate with the capture antibody overnight at 4°C.

-

Blocking: Wash the plate and block with blocking buffer for 1-2 hours at room temperature.

-

Sample Incubation: Add standards and conditioned media samples to the wells and incubate for 2 hours at room temperature or overnight at 4°C.

-

Detection Antibody Incubation: Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours at room temperature.

-

Streptavidin-HRP Incubation: Wash the plate and add streptavidin-HRP conjugate. Incubate for 1 hour at room temperature.

-

Signal Development: Wash the plate and add TMB substrate. Incubate in the dark until a color develops.

-

Stopping the Reaction: Add stop solution to each well.

-

Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

-

Analysis: Generate a standard curve and calculate the concentration of Aβ40 and Aβ42 in the samples.

Protocol 4: Western Blot Analysis of APP, BACE1, sAPPα, and sAPPβ

This protocol is for analyzing the levels of key proteins involved in APP processing.

Materials:

-

Cell lysates and conditioned media from treated cells (from Protocol 1)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-APP, anti-BACE1, anti-sAPPα, anti-sAPPβ)

-

HRP-conjugated secondary antibodies

-

ECL chemiluminescence substrate

-

Imaging system

Procedure:

-

Sample Preparation:

-

For cell lysates, lyse the cells in lysis buffer, and determine the protein concentration using a BCA assay.

-

For conditioned media, concentrate the proteins if necessary.

-

-

Gel Electrophoresis: Separate the protein samples on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and apply the ECL substrate.

-

Imaging: Capture the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin for cell lysates).

Protocol 5: In Vitro BACE1 Activity Assay

This protocol measures the direct inhibitory effect of this compound on BACE1 enzymatic activity.

Materials:

-

Recombinant human BACE1 enzyme

-

BACE1 substrate (fluorogenic)

-

Assay buffer

-

This compound

-

BACE1 inhibitor (positive control)

-

96-well black plate

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of this compound and the positive control inhibitor in assay buffer.

-

In a 96-well black plate, add the BACE1 enzyme to wells containing either assay buffer, this compound, or the positive control.

-

Pre-incubate for 10-15 minutes at 37°C.

-

Initiate the reaction by adding the BACE1 substrate to all wells.

-

Immediately measure the fluorescence kinetically over 30-60 minutes using a fluorescence microplate reader with appropriate excitation and emission wavelengths for the substrate.

-

Calculate the rate of reaction and determine the percent inhibition of BACE1 activity by this compound.

Protocol 6: In Vivo Studies in APP/PS1 Transgenic Mice

This protocol outlines the procedure for evaluating this compound's efficacy in an animal model of Alzheimer's disease.

Materials:

-

APP/PS1 transgenic mice

-

This compound

-

Vehicle (e.g., 45% DMSO in artificial cerebrospinal fluid)

-

Anesthesia (e.g., isoflurane)

-

Stereotaxic apparatus

-

Hamilton syringe

-

Brain homogenization buffer

Procedure:

-

Animal Preparation: Anesthetize the APP/PS1 mice and secure them in a stereotaxic apparatus.

-

Intracerebroventricular (ICV) Injection:

-

Perform a small craniotomy to expose the brain.

-

Slowly inject this compound (e.g., 0.6 µg/g) or vehicle into the lateral ventricle using a Hamilton syringe.

-

-

Post-Injection Monitoring and Tissue Collection:

-

Monitor the mice for recovery.

-

After the desired treatment period (e.g., 72 hours), euthanize the mice and perfuse with ice-cold saline.

-

Dissect the cortex and hippocampus and snap-freeze for later analysis.

-

-

Brain Tissue Analysis:

-

Homogenize the brain tissue in an appropriate buffer.

-

Perform ELISA (Protocol 3) and Western blot (Protocol 4) analysis on the brain homogenates to measure Aβ levels and APP processing fragments.

-

These detailed protocols and application notes provide a comprehensive framework for researchers to investigate the therapeutic potential of this compound in the context of Alzheimer's disease. By carefully following these methodologies, scientists can obtain robust and reproducible data to further validate this promising natural compound as a lead for drug development.

References

- 1. SH-SY5Y culturing [protocols.io]

- 2. Expert Insights | Hurry up and collect the SH-SY5Y cell tips! | Ubigene [ubigene.us]

- 3. lumiprobe.com [lumiprobe.com]

- 4. moodle2.units.it [moodle2.units.it]

- 5. bosterbio.com [bosterbio.com]

- 6. Video: Author Spotlight: Insights, Innovations, and Future Avenues in Reproductive Neurocontrol [jove.com]

Application Notes and Protocols for cis-Miyabenol C Administration in Mouse Models

Audience: Researchers, scientists, and drug development professionals.

Introduction

cis-Miyabenol C is a resveratrol (B1683913) trimer, a type of polyphenol found in plants like the small-leaf grape (Vitis thunbergii var. taiwaniana).[1][2][3] While research on the specific cis isomer is emerging, studies on the closely related compound Miyabenol C have demonstrated significant biological activity, particularly in the context of neurodegenerative disease.[1][2][3] These notes provide a detailed overview of the available data on Miyabenol C administration in mouse models, with the understanding that this information may serve as a valuable starting point for research on this compound. The primary mechanism of action identified for Miyabenol C is the inhibition of β-secretase (BACE1) activity, which is a key enzyme in the amyloidogenic pathway implicated in Alzheimer's disease.[1][2][3]

Quantitative Data Summary

The following tables summarize the quantitative data from a key in vivo study administering Miyabenol C to a mouse model of Alzheimer's disease.

Table 1: In Vivo Administration Protocol

| Parameter | Details | Reference |

| Compound | Miyabenol C | [1][2] |

| Mouse Model | APP/PS1 AD mice (12 months old) | [1][2] |

| Dosage | 0.6 µg/g of body weight | [1][2] |

| Administration Route | Intracerebroventricular injection | [1][2] |

| Vehicle | 45% DMSO in artificial cerebrospinal fluid | [1][2] |

| Injection Volume | 4 µl | [1][2] |

| Treatment Duration | 72 hours | [1][2] |

| Number of Animals | n = 6 per group | [1][2] |

Table 2: Effects of Miyabenol C on Amyloid-β Levels in APP/PS1 Mouse Brain

| Brain Region | Analyte | Result | p-value | Reference |

| Cortex & Hippocampus | sAPPβ | Markedly reduced | Not specified | [2] |

| Cortex & Hippocampus | TBSX-soluble Aβ42 | Significantly reduced | p<0.01 | [1][2] |

| Cortex & Hippocampus | TBSX-soluble Aβ40 | Significantly reduced | p<0.01 | [1][2] |

| Cortex & Hippocampus | TBSX-insoluble Aβ42 | No significant change | p>0.05 | [1][2] |

| Cortex & Hippocampus | TBSX-insoluble Aβ40 | No significant change | p>0.05 | [1][2] |

Experimental Protocols

1. Animal Model

-

Model: APP/PS1 transgenic mice are a commonly used model for Alzheimer's disease research. These mice overexpress a chimeric mouse/human amyloid precursor protein (Mo/HuAPP695swe) and a mutant human presenilin 1 (PS1-dE9), leading to the age-dependent accumulation of amyloid-β plaques in the brain.

-

Age: 12-month-old mice were used in the cited study, an age at which significant plaque pathology is typically present.[1][2]

2. Preparation of Miyabenol C for Injection

-

Compound: Obtain purified Miyabenol C. The purity should be confirmed by appropriate analytical methods such as HPLC and NMR.

-

Vehicle: Prepare a solution of 45% Dimethyl Sulfoxide (DMSO) in artificial cerebrospinal fluid (aCSF). The composition of aCSF should mimic the ionic composition of mouse CSF.

-

Dissolution: Dissolve Miyabenol C in the vehicle to achieve the desired final concentration for a 0.6 µg/g dosage in a 4 µl injection volume. This will require calculating the average weight of the mice to be treated.

3. Intracerebroventricular (ICV) Injection Procedure

-

Anesthesia: Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine cocktail) according to approved institutional animal care and use committee (IACUC) protocols.

-

Stereotaxic Surgery:

-

Secure the anesthetized mouse in a stereotaxic frame.

-

Make a midline incision on the scalp to expose the skull.

-

Identify the bregma, the anatomical point on the skull where the coronal and sagittal sutures intersect.

-

Using stereotaxic coordinates, drill a small burr hole over the lateral ventricle.

-

Slowly lower a Hamilton syringe filled with 4 µl of the Miyabenol C solution or vehicle into the ventricle.

-

Infuse the solution at a slow, controlled rate (e.g., 0.5 µl/min) to prevent a rapid increase in intracranial pressure.

-

Leave the syringe in place for a few minutes post-injection to allow for diffusion and prevent backflow.

-

Slowly withdraw the syringe and suture the scalp incision.

-

-

Post-operative Care: Provide appropriate post-operative care, including analgesics and monitoring for recovery, as per IACUC guidelines.

4. Post-Mortem Tissue Analysis

-

Euthanasia and Tissue Collection: 72 hours post-injection, euthanize the mice according to approved protocols.[1][2]

-

Brain Dissection: Immediately dissect the brain and isolate the cortex and hippocampus.[1][2]

-

Protein Extraction:

-

Homogenize the brain tissue in a buffer containing a detergent like Triton X-100 (TBSX) to extract soluble proteins.

-

Centrifuge the homogenate to pellet the insoluble material. The supernatant contains the TBSX-soluble fraction.

-

The pellet containing the insoluble fraction can be re-dissolved in a strong chaotropic agent like guanidine (B92328) hydrochloride (GuHCl) to solubilize aggregated proteins.[1]

-

-

Western Blotting:

-

Analyze equal amounts of protein from the brain lysates by SDS-PAGE.

-

Transfer the proteins to a membrane and probe with antibodies specific for sAPPβ to assess the effect on β-secretase activity.[2]

-

-

ELISA:

-

Quantify the levels of Aβ40 and Aβ42 in both the TBSX-soluble and insoluble fractions using specific ELISA kits.[1]

-

Visualizations

Caption: Experimental workflow for Miyabenol C administration and analysis in a mouse model.

Caption: Proposed mechanism of action for Miyabenol C in inhibiting the amyloidogenic pathway.

Discussion and Future Directions

The available data strongly suggest that Miyabenol C, a resveratrol trimer, effectively reduces the levels of soluble amyloid-β in the brains of an Alzheimer's disease mouse model by inhibiting the β-secretase enzyme BACE1.[1][2][3] This makes it a promising lead compound for AD drug development.[1][2][3]

It is important to note that the study cited utilized "Miyabenol C" without specifying the cis or trans isomeric form. Future research should focus on:

-

Isomer-Specific Activity: Directly comparing the in vivo efficacy of purified this compound and trans-Miyabenol C to determine if one isomer is more active or if they have different pharmacological profiles.

-

Pharmacokinetics and Bioavailability: The current protocol uses direct brain administration via ICV injection. For clinical translation, studies on the oral bioavailability, blood-brain barrier penetration, and metabolic stability of this compound are crucial.

-

Broader Efficacy: While the focus has been on Alzheimer's disease, the known anti-inflammatory properties of related resveratrol compounds suggest that this compound could be investigated in mouse models of other neuroinflammatory or even systemic inflammatory conditions.[4][5]

-

Oncological Applications: Resveratrol and its analogs have also been studied for their anti-cancer properties.[6][7][8][9] Future in vivo studies could explore the potential of this compound in various cancer models.

These application notes and protocols, based on the available literature for Miyabenol C, provide a solid foundation for researchers to design and execute in vivo studies to further elucidate the therapeutic potential of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. scispace.com [scispace.com]

- 3. The resveratrol trimer miyabenol C inhibits β-secretase activity and β-amyloid generation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cis-Resveratrol produces anti-inflammatory effects by inhibiting canonical and non-canonical inflammasomes in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Towards resolving the enigma of the dichotomy of resveratrol: cis- and trans-resveratrol have opposite effects on TyrRS-regulated PARP1 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-tumor Properties of cis-Resveratrol Methylated Analogues in Metastatic Mouse Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. In vivo anticancer activity of benzoxazine and aminomethyl compounds derived from eugenol - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Testing cis-Miyabenol C Efficacy in Cancer Cell Lines

Audience: Researchers, scientists, and drug development professionals.

Introduction

cis-Miyabenol C is a resveratrol (B1683913) trimer, a class of polyphenolic compounds known as stilbenoids. While its parent compound, resveratrol, has been extensively studied for its anti-cancer properties, the specific efficacy of this compound across various cancer types remains an area of active investigation. These application notes provide a comprehensive guide for researchers to evaluate the cytotoxic and apoptotic effects of this compound on a panel of cancer cell lines. The provided protocols and data presentation formats are based on established methodologies for testing natural compounds.

Recommended Cell Lines for Efficacy Testing

Based on the known anti-cancer activities of resveratrol and other stilbenoids, the following cell lines are recommended for initial screening of this compound's efficacy. This panel covers some of the most common cancer types.

-

Breast Cancer: MCF-7 (estrogen receptor-positive), MDA-MB-231 (triple-negative)

-

Colon Cancer: HCT-116, SW480

-

Lung Cancer: A549 (non-small cell lung cancer)

-

Prostate Cancer: PC-3

-

Liver Cancer: HepG2

-

Normal Cell Line (for selectivity analysis): MCF-10A (non-tumorigenic breast epithelial), L929 (fibroblast)[1]

Data Presentation: Quantitative Summary of Cytotoxicity

The cytotoxic effect of this compound should be quantified by determining the half-maximal inhibitory concentration (IC50) value. The results can be summarized in a table for clear comparison across different cell lines.

| Cell Line | Cancer Type | IC50 of this compound (µM) after 48h | Selectivity Index (SI) |

| MCF-7 | Breast Adenocarcinoma | [Insert experimental value] | [Calculate based on normal cell line IC50] |

| MDA-MB-231 | Breast Adenocarcinoma | [Insert experimental value] | [Calculate based on normal cell line IC50] |

| HCT-116 | Colorectal Carcinoma | [Insert experimental value] | [Calculate based on normal cell line IC50] |

| SW480 | Colorectal Adenocarcinoma | [Insert experimental value] | [Calculate based on normal cell line IC50] |

| A549 | Lung Carcinoma | [Insert experimental value] | [Calculate based on normal cell line IC50] |

| PC-3 | Prostate Adenocarcinoma | [Insert experimental value] | [Calculate based on normal cell line IC50] |

| HepG2 | Hepatocellular Carcinoma | [Insert experimental value] | [Calculate based on normal cell line IC50] |

| MCF-10A | Normal Breast Epithelial | [Insert experimental value] | - |

| L929 | Normal Fibroblast | [Insert experimental value] | - |

Note: The Selectivity Index (SI) is calculated as the IC50 of the normal cell line divided by the IC50 of the cancer cell line. A higher SI value indicates greater selectivity of the compound for cancer cells.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Selected cancer and normal cell lines

-

Complete growth medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound stock solution (dissolved in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. The final concentration of DMSO should not exceed 0.1% to avoid solvent-induced cytotoxicity. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with 0.1% DMSO) and a blank control (medium only).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability using the following formula:

-

Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100

-

-

Determine the IC50 value by plotting the percentage of cell viability against the concentration of this compound.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis induced by this compound using flow cytometry.

Materials:

-

Selected cancer cell lines

-

6-well plates

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for 24 or 48 hours. Include an untreated control.

-

Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation. Also, collect the supernatant to include any floating apoptotic cells.

-

Cell Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

-

Annexin V-FITC negative / PI negative: Live cells

-

Annexin V-FITC positive / PI negative: Early apoptotic cells

-

Annexin V-FITC positive / PI positive: Late apoptotic/necrotic cells

-

Annexin V-FITC negative / PI positive: Necrotic cells

-

Western Blot Analysis for Apoptotic Pathway Proteins

This protocol is to investigate the molecular mechanism of this compound-induced apoptosis.

Materials:

-

Selected cancer cell lines

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against Bcl-2, Bax, Cleaved Caspase-3, PARP, and β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells with this compound as described for the apoptosis assay. After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies overnight at 4°C. After washing, incubate with the appropriate HRP-conjugated secondary antibody.

-

Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Analyze the band intensities relative to a loading control (e.g., β-actin) to determine the changes in protein expression.

Visualizations

Experimental Workflow

Caption: Experimental workflow for evaluating this compound efficacy.

Proposed Signaling Pathway for this compound-Induced Apoptosis

Caption: Proposed intrinsic apoptosis pathway for this compound.

References

Application Notes and Protocols for cis-Miyabenol C in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-Miyabenol C is a naturally occurring resveratrol (B1683913) trimer found in various plants, including grapevines (Vitis vinifera). As a polyphenolic compound, it has garnered interest for its potential therapeutic properties. Structurally, it is an oligostilbenoid and is known to exhibit biological activities such as the inhibition of Protein Kinase C (PKC) and β-secretase (BACE1). These activities make this compound a compound of interest for research in neurodegenerative diseases, such as Alzheimer's disease, and cancer.

This document provides detailed protocols for the preparation and application of this compound in a cell culture setting, guidance on its storage, and an overview of the key signaling pathways it modulates. Due to its hydrophobic nature, careful preparation is required to ensure its solubility and stability in aqueous cell culture media.

Physicochemical Properties and Storage

A summary of the key physicochemical properties of this compound is provided in the table below. Its very low water solubility necessitates the use of an organic solvent for the preparation of stock solutions.

| Property | Value | Reference |

| Molecular Formula | C₄₂H₃₂O₉ | [1] |

| Molecular Weight | 680.70 g/mol | [1] |

| Water Solubility | 4.759 x 10⁻⁵ mg/L at 25°C (estimated) | [2] |

| Recommended Solvent | Dimethyl sulfoxide (B87167) (DMSO) | [3] |

Storage Conditions:

Proper storage is critical to maintain the integrity of this compound. As with many polyphenolic compounds, it may be sensitive to light, pH, and temperature.

| Parameter | Recommendation |

| Stock Solution Storage | Aliquot and store at -20°C or -80°C for long-term storage. Protect from light by using amber vials or by wrapping vials in aluminum foil. Avoid repeated freeze-thaw cycles. |

| Powder Form Storage | Store at -20°C in a desiccated environment. |

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

This protocol describes the preparation of a concentrated stock solution of this compound, which can then be diluted to the desired working concentration in cell culture medium.

Materials:

-

This compound (powder)

-

Anhydrous, sterile dimethyl sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or amber glass vials

-

Vortex mixer

-

Calibrated analytical balance

Procedure:

-

Weighing the Compound: In a sterile environment (e.g., a laminar flow hood), carefully weigh out an appropriate amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 6.807 mg of this compound (Molecular Weight = 680.70 g/mol ).

-

Dissolution: Add the weighed this compound to a sterile tube. Add the calculated volume of sterile DMSO. For the example above, add 1 mL of DMSO.

-

Solubilization: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution, but avoid excessive heat.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes to minimize contamination and degradation from repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.

Protocol 2: Treatment of Cells with this compound

This protocol outlines the steps for diluting the stock solution and treating cultured cells. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically below 0.5%, and ideally at or below 0.1%.

Materials:

-

10 mM this compound stock solution in DMSO

-

Complete cell culture medium appropriate for the cell line

-

Cultured cells in multi-well plates or flasks

-

Sterile pipette tips and tubes

Procedure:

-

Prepare Working Solution: On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution at room temperature.

-

Dilution: Prepare a series of dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. It is recommended to perform serial dilutions. For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution (e.g., add 1 µL of the 10 mM stock to 999 µL of culture medium).

-

Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the culture medium as is present in the highest concentration of the this compound treatment.

-

Cell Treatment: Remove the existing medium from the cultured cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.

-

Incubation: Incubate the cells for the desired period (e.g., 10 hours, as used in some studies) under standard cell culture conditions (e.g., 37°C, 5% CO₂).[3]

-

Downstream Analysis: Following incubation, the cells can be harvested for various downstream analyses, such as cell viability assays, western blotting, or gene expression analysis.

Quantitative Data from Literature

The following table summarizes the effective concentrations of Miyabenol C (the name used in the cited study, which can be the cis- or trans-isomer, but provides a relevant starting point) and its observed effects in cell-based assays.

| Cell Line | Concentration Range | Treatment Duration | Observed Effect | Reference |

| N2a695 | 5 - 20 µM | 10 hours | No significant cytotoxicity observed. | [3] |